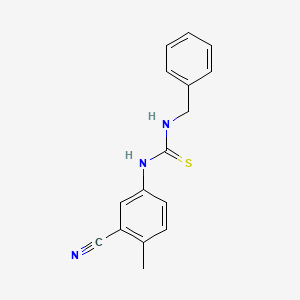

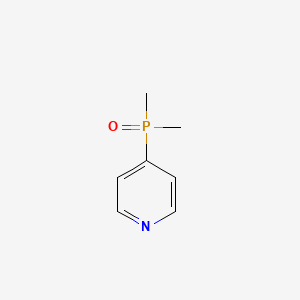

![molecular formula C22H27N3O3 B2367532 N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide CAS No. 850921-46-9](/img/structure/B2367532.png)

N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide” is a complex organic compound that contains a benzimidazole moiety. Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The presence of a butyl substituent in the N position does not significantly affect the conjugation and structural organization of benzimidazole .Molecular Structure Analysis

The benzimidazole core is planar and shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . The X-ray crystal structure analysis of selected benzimidazole derivatives has shown that the benzimidazole unit is almost planar .Chemical Reactions Analysis

Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The presence of a butyl substituent in the N position does not significantly affect this type of bond .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The presence of a butyl substituent in the N position does not significantly affect these properties .Scientific Research Applications

- Benzimidazole derivatives have been investigated for their potential as anticancer agents. They exhibit cytotoxic effects by interfering with cell division and inducing apoptosis in cancer cells. Researchers have synthesized various benzimidazole derivatives and screened them for their antitumor activity .

- Benzimidazoles, including our compound of interest, have shown promise as anti-inflammatory agents. They can modulate inflammatory pathways and reduce inflammation, making them relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .

- Some benzimidazole derivatives exhibit antiviral activity. For instance, substituted benzimidazoles have been explored as potential agents against respiratory syncytial virus (RSV) and hepatitis B virus (HBV) . Further research could explore the antiviral potential of our specific compound.

- Benzimidazoles have been investigated for their ability to regulate blood pressure. Their vasodilatory properties make them interesting candidates for antihypertensive drug development .

- Benzimidazole derivatives possess antioxidant activity, which can help protect cells from oxidative stress and prevent damage caused by free radicals. These properties are relevant in the context of aging, neurodegenerative diseases, and overall health .

- Benzimidazoles have been studied for their efficacy against protozoal infections (such as malaria and leishmaniasis) and bacterial pathogens. Our compound may exhibit similar effects, although specific studies are needed .

Anticancer Properties

Anti-inflammatory Activity

Antiviral Applications

Antihypertensive Effects

Antioxidant Properties

Antiprotozoal and Antibacterial Activities

Mechanism of Action

Mode of Action

It is known that benzimidazole derivatives, which this compound is a part of, can interact easily with the biopolymers of the living system due to their structural similarity with naturally occurring nucleotides .

Biochemical Pathways

Benzimidazole derivatives have been associated with a wide range of biological activities, including anticancer, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . The exact pathways and downstream effects would depend on the specific target of the compound.

Pharmacokinetics

The compound’s predicted boiling point is 5749±330 °C, and its predicted density is 112±01 g/cm3 . These properties could potentially impact the compound’s bioavailability.

Result of Action

Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .

Future Directions

Benzimidazole and its derivatives have become an important synthon in the development of new drugs . Future research may focus on the development of novel benzimidazole derivatives with enhanced therapeutic properties and minimal side effects. The broad range of biological activities exhibited by benzimidazole derivatives suggests that they have significant potential for the development of new therapeutic agents .

properties

IUPAC Name |

N-[1-(1-butylbenzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-5-6-13-25-18-10-8-7-9-17(18)24-21(25)15(2)23-22(26)16-11-12-19(27-3)20(14-16)28-4/h7-12,14-15H,5-6,13H2,1-4H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJWJBMXNUICBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(1-butylbenzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

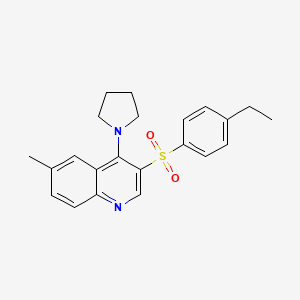

![2-chloro-N-{5-[(2,6-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2367449.png)

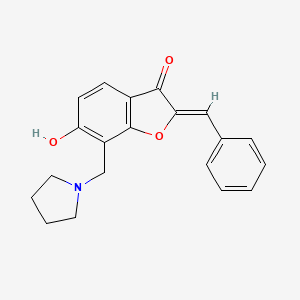

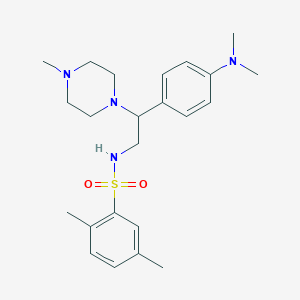

![6-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2367450.png)

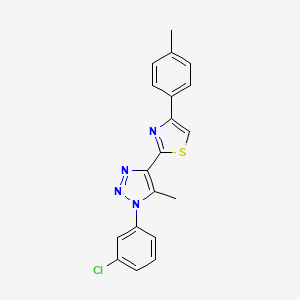

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2367451.png)

![2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2367456.png)

![1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B2367458.png)

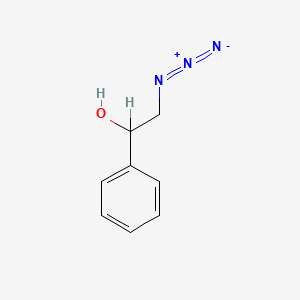

![(Z)-2-oxo-N-(4-(phenyldiazenyl)phenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2367461.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide](/img/structure/B2367470.png)